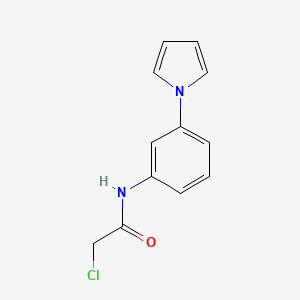
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA is a pyrrole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, this compound may have side effects that have not yet been fully studied.
Orientations Futures
There are several future directions for research involving 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide. One area of research is the development of this compound as a potential treatment for cancer. Studies have shown that this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of research is the development of this compound as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide can be synthesized through various methods, including the reaction of 3-pyrrol-1-ylphenylacetic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3-pyrrol-1-ylphenylacetic acid with phosphorus pentachloride, followed by the reaction with ammonia. Both methods yield this compound as a white crystalline solid.
Applications De Recherche Scientifique
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a treatment for cancer, and as an analgesic. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, this compound has been studied for its analgesic effects, with some studies suggesting that it may be more effective than traditional pain medications.
Propriétés
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-12(16)14-10-4-3-5-11(8-10)15-6-1-2-7-15/h1-8H,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKGUUYUNCBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
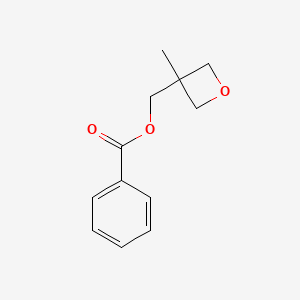
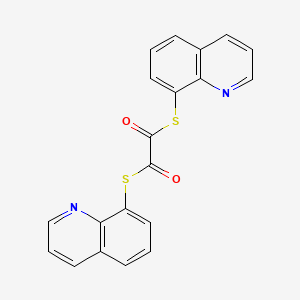

![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
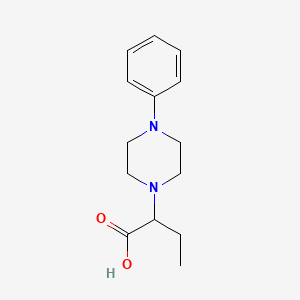
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)
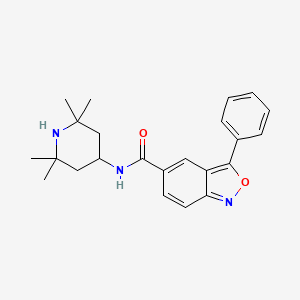
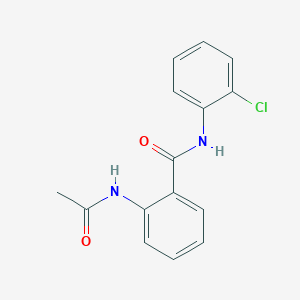
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)